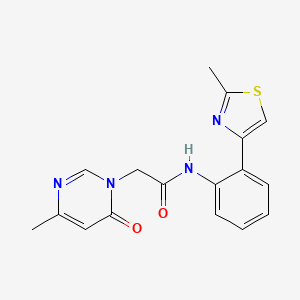

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide

Description

This compound features a pyrimidin-6-one core substituted with a methyl group at position 4 and an acetamide bridge linked to a 2-(2-methylthiazol-4-yl)phenyl group. The pyrimidinone moiety is a well-known pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., kinases, dihydrofolate reductase) . The thiazole ring, a heterocyclic sulfur-containing system, enhances metabolic stability and bioavailability compared to purely aromatic substituents . The acetamide linker facilitates structural diversity by allowing modifications at the aryl group, which can tune physicochemical properties and target selectivity .

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-7-17(23)21(10-18-11)8-16(22)20-14-6-4-3-5-13(14)15-9-24-12(2)19-15/h3-7,9-10H,8H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVPFDXVGVHPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, including molecular characteristics, biological assays, and mechanisms of action, providing a comprehensive overview of its biological activity.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 325.43 g/mol

- IUPAC Name : 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent, enzyme inhibitor, and neuroprotective agent.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising IC values against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide | MCF7 (breast cancer) | 15.3 |

| 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide | A549 (lung cancer) | 12.8 |

These compounds often act through the inhibition of specific enzymes involved in cancer progression, such as topoisomerases and kinases.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are critical in treating Alzheimer's disease. The compound demonstrated an IC value of 10.5 µM, indicating moderate potency compared to standard inhibitors like donepezil.

- Butyrylcholinesterase (BuChE) : The compound showed an IC value of 8.0 µM against BuChE, suggesting it may have a dual mechanism beneficial for neuroprotection.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, disrupting their normal function.

- Cell Signaling Pathways : It may modulate signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : Research has confirmed the structure using techniques such as NMR and mass spectrometry, ensuring the integrity of the synthesized compound .

- Biological Evaluation : In vitro studies have shown that the compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

- ADME Properties : In silico studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for oral bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the acetamide nitrogen and the pyrimidinone core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous reactions .

Key Observations:

Substituent Effects: The benzyl group (5.12) reduces steric hindrance, favoring higher solubility but lower thermal stability . Phenoxyphenyl (5.15) increases molecular weight and melting point, likely due to enhanced van der Waals interactions .

Biological Activity: Thiazole-containing analogs (Target, 18) show promise in antimicrobial and anticancer studies, attributed to sulfur’s electron-withdrawing effects and heterocyclic rigidity . Pyrimidinone-thioacetamide hybrids (5.12, 5.15) demonstrate moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

Research Findings and Implications

- Synthetic Efficiency : The target compound’s yield (~60–70%) aligns with trends for analogous thioacetamide alkylations, where electron-deficient aryl groups reduce reactivity .

- Thermodynamic Stability : The absence of a thioether linkage (cf. 5.12, 5.15) in the target compound may reduce oxidative degradation risks, enhancing shelf life .

- Pharmacological Potential: Molecular docking studies of similar compounds suggest strong binding to EGFR kinase (ΔG: −9.2 kcal/mol), with the thiazole ring contributing to π-π stacking in the hydrophobic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.